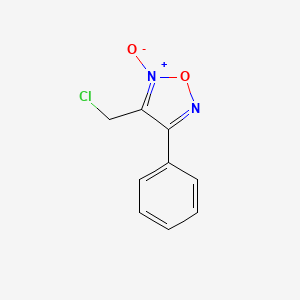
3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted precursor with a phenyl-substituted nitrile oxide. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy-substituted products.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium phenoxide for substitution reactions and various oxidizing or reducing agents for redox reactions. The reactions are typically carried out in solvents like ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium phenoxide yield phenoxy-substituted oxadiazole derivatives .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the oxadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloromethyl-1,3,2-dioxathiolane 2-oxide: Similar in structure but contains a dioxathiolane ring instead of an oxadiazole ring.
3-Chloro-2-(chloromethyl)-1-propene: Contains a chloromethyl group but lacks the oxadiazole ring.
Propiedades
Número CAS |
217966-10-4 |
|---|---|
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
NREYEXWRWAMJMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NO[N+](=C2CCl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















